
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, closely related to the target compound, often involves multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component reaction catalyzed by natural hydroxyapatite. Spectroscopic techniques like NMR and FT-IR, along with single-crystal X-ray diffraction, were employed for structural studies, highlighting the complexity and precision needed in synthesizing such compounds (Louroubi et al., 2019).
Molecular Structure Analysis
The analysis of molecular structures often involves understanding hydrogen-bonding patterns, as seen in enaminones. For example, the structure of various pyrrolidin-2-ylidene ethanones demonstrated intricate hydrogen bonding leading to the formation of centrosymmetric dimers and chains, providing insight into the stabilizing interactions within similar molecular frameworks (Balderson et al., 2007).
Chemical Reactions and Properties
Photooxygenation of aryl-diaminopyrimidines, similar to components of the target compound, leads to novel ketones and, under reductive conditions, pyrimidinones. Such reactions underline the compound's reactive versatility and potential for forming diverse structures (Oppenländer et al., 1988).
Physical Properties Analysis
The physical properties of related compounds, such as 1,2-di(pyridin-2-yl)ethanes, reveal their mesomorphic behavior, only exhibiting nematic phases under specific conditions. This underscores the significance of substituent effects on the physical behavior of such molecular entities (Mikhaleva & Kuznetsova, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like the microwave-assisted synthesis of pyrrolidine derivatives, showcasing the compound's potential for undergoing various chemical transformations under different conditions (Merugu, Ramesh, & Sreenivasulu, 2010).
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
One area of application involves the synthesis of complex pharmaceuticals. For example, the process development for the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves related chemical structures. This showcases the importance of such compounds in the development of new pharmaceuticals, emphasizing their role in enhancing diastereoselectivity and stereochemistry in drug synthesis (Butters et al., 2001).
Materials Science: Novel Polyimides
In materials science, the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines demonstrates the application in creating materials with excellent thermal stability and mechanical properties. This research highlights the potential of such compounds in the development of high-performance materials (Wang et al., 2006).
Organic Chemistry: Magnesium and Zinc Complexes
Another application is found in organic chemistry, where magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands were synthesized. These complexes show promising activity in the ring-opening polymerization of lactones, indicating their utility in polymer science (Wang et al., 2012).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical applications, particularly focusing on their fungicidal activity, demonstrate the potential of these compounds in addressing challenges in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009).
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O3/c17-11-2-3-14(13(18)8-11)23-10-15(22)21-7-4-12(9-21)24-16-19-5-1-6-20-16/h1-3,5-6,8,12H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYOEEZDXHLSFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

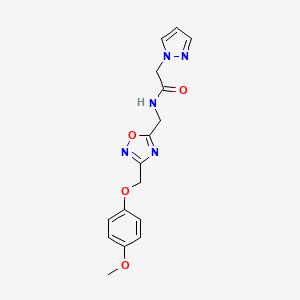
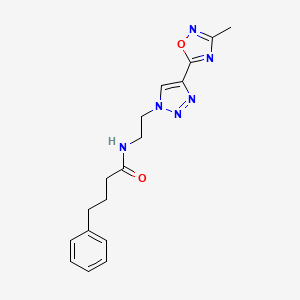
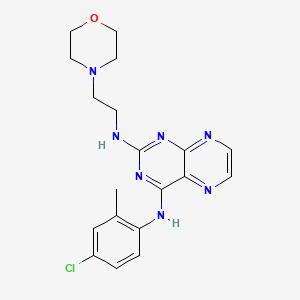
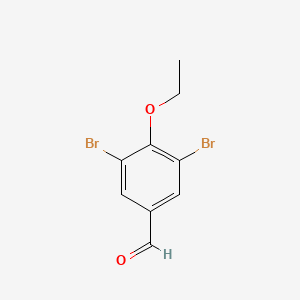
![6-(3,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2498483.png)
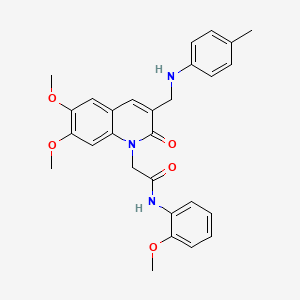
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

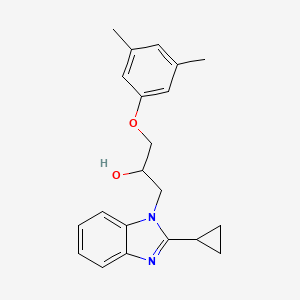

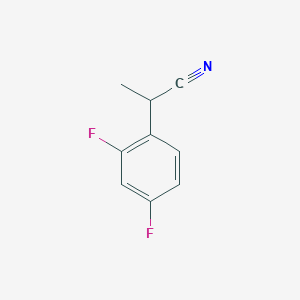
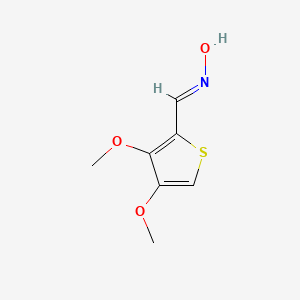
![7-Phenylpyrrolo[2,1-F][1,2,4]triazin-2-OL](/img/structure/B2498494.png)
